molecular formula C10H16Cl2N2 B1305737 (1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)amine dihydrochloride CAS No. 140845-50-7

(1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)amine dihydrochloride

Numéro de catalogue: B1305737
Numéro CAS: 140845-50-7
Poids moléculaire: 235.15 g/mol
Clé InChI: IYQJSFFKBVSPBX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)amine dihydrochloride is a chemical compound of interest in neuroscience and medicinal chemistry research. The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in drug discovery, known for its diverse biological activities and presence in numerous natural products and therapeutics . Researchers utilize this core structure to develop novel compounds with potential effects on the central nervous system. Specific THIQ analogs have demonstrated significant neuroprotective properties in preclinical studies, functioning as monoamine oxidase inhibitors and influencing dopamine metabolism, which makes them valuable tools for studying targets related to neurodegenerative conditions . Other derivatives are investigated for their potent analgesic and anti-inflammatory activities, serving as key compounds in the development of new non-narcotic pain relief therapies . Furthermore, the THIQ nucleus is a versatile building block for constructing more complex molecular architectures in synthetic chemistry programs, often accessed via methods such as the Pictet-Spengler condensation . This dihydrochloride salt offers enhanced solubility and stability for in vitro experimental applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Propriétés

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-1-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c11-7-10-9-4-2-1-3-8(9)5-6-12-10;;/h1-4,10,12H,5-7,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQJSFFKBVSPBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Acid-Catalyzed Cyclization and Alkylation

A patented process describes the preparation of 1-alkyl-1,2,3,4-tetrahydroisoquinoline derivatives by cyclization of aminoacetaldehyde dialkyl acetals in the presence of acylating agents (e.g., benzoyl chloride) and bases (tertiary amines or pyridine) under anhydrous conditions. The reaction is typically carried out in inert solvents such as toluene or xylene at reflux temperature with p-toluenesulfonic acid as the catalyst. This method allows direct formation of the tetrahydroisoquinoline ring with substitution at the 1-position.

Transfer Hydrogenation of Dihydroisoquinolines

Another advanced approach involves the transfer hydrogenation of 3,4-dihydroisoquinoline intermediates using chiral Ru(II) complexes as catalysts. This method yields enantiomerically enriched 1,2,3,4-tetrahydroisoquinolines, which can then be converted into the desired amine derivatives. The hydrochloride salt is formed by treatment with HCl in isopropanol, followed by recrystallization to achieve high purity and enantiomeric excess.

Mitsunobu Protocol for Aminoethyl Substituted Derivatives

The Mitsunobu reaction has been successfully applied to synthesize (S)-3-aminoethyl-1,2,3,4-tetrahydroisoquinoline derivatives, which are structurally related to the target compound. This method involves the conversion of tetrahydroisoquinoline amino methyl esters to diamines via a sequence of aminolysis and reduction steps. Although more complex, this route provides access to stereochemically defined amine derivatives.

Multi-Step Synthesis via N-Acyl Intermediates and Cyclization

A five-step synthetic route reported in medicinal chemistry literature involves:

  • Formation of N-acetyl intermediates from 2-(3,4-dimethoxyphenyl)-ethylamine.
  • Conversion to N-acylcarbamates.
  • Reduction with diisobutyl aluminum hydride (DIBAL-H) followed by cyclization mediated by boron trifluoride etherate (BF3·OEt2).
  • Catalytic hydrogenation to form the tetrahydroisoquinoline core.
  • Reductive amination to introduce the amine substituent.

This method is versatile and has been used to synthesize various tetrahydroisoquinoline alkaloids, demonstrating its applicability to the preparation of (1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)amine derivatives.

Salt Formation: Dihydrochloride Preparation

The free base amine is typically converted to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as isopropanol. This step enhances the compound’s stability, crystallinity, and solubility, which are critical for pharmaceutical applications. Recrystallization from the acidified solvent system yields the pure dihydrochloride salt.

Comparative Summary of Preparation Methods

Methodology Key Features Advantages Limitations
Acid-catalyzed cyclization & alkylation Uses aminoacetaldehyde dialkyl acetals, acylating agents, inert solvents, reflux conditions Economical, scalable, direct ring formation Multistep, requires anhydrous conditions
Transfer hydrogenation with Ru(II) catalyst Enantioselective, uses chiral catalysts, mild conditions High enantiomeric purity, suitable for pharma Requires expensive catalysts
Mitsunobu protocol for diamines Aminolysis and reduction of amino methyl esters Stereochemical control, access to diamines More complex, multiple steps
Multi-step N-acyl intermediate route Involves acylation, reduction, cyclization, hydrogenation Versatile, applicable to various derivatives Longer synthesis, multiple reagents

Research Findings and Optimization Notes

  • The use of p-toluenesulfonic acid as a catalyst in inert solvents at reflux improves yield and purity in cyclization steps.
  • Transfer hydrogenation with chiral Ru(II) complexes provides enantiomerically enriched products, critical for biological activity.
  • The Mitsunobu protocol, while more laborious, allows for the synthesis of stereochemically defined amine derivatives, which may be important for specific pharmacological profiles.
  • Salt formation with hydrochloric acid in isopropanol is a standard and effective method to obtain the dihydrochloride salt with good crystallinity and stability.

Applications De Recherche Scientifique

Antidepressant Activity

Research has indicated that tetrahydroisoquinoline derivatives can act as potential antidepressants. For instance, studies have shown that substituting certain moieties in tetrahydroisoquinoline compounds can significantly increase binding affinity to serotonin receptors, particularly the 5HT1A receptor. This receptor is crucial for the action of many antidepressants, suggesting that (1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)amine dihydrochloride could enhance the efficacy of existing treatments by acting as a dual-acting agent alongside selective serotonin reuptake inhibitors (SSRIs) .

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. Tetrahydroisoquinoline derivatives have demonstrated the ability to inhibit neurodegenerative processes associated with diseases like Alzheimer's and Parkinson's. This neuroprotection is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions such as the Pictet–Spengler reaction and Bischler–Nepieralski cyclization. These methods allow for the introduction of various substituents that can enhance biological activity .

Structural Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of tetrahydroisoquinoline derivatives. Modifications at specific positions on the tetrahydroisoquinoline scaffold can lead to significant changes in receptor binding affinity and selectivity, which is essential for developing targeted therapies .

Dual-Acting Antidepressants

A study highlighted the development of a series of tetrahydroisoquinoline derivatives where one compound exhibited an 18-fold increase in binding affinity at the 5HT1A receptor compared to its predecessors. This finding suggests that strategic modifications can lead to more effective antidepressant candidates .

Neurodegenerative Disease Models

In preclinical models of neurodegeneration, tetrahydroisoquinoline derivatives have shown promise in reducing cognitive decline and improving synaptic function. For example, compounds have been tested in models of Alzheimer's disease where they demonstrated protective effects against amyloid-beta toxicity .

Data Table: Summary of Key Findings

Application AreaKey FindingsReferences
Antidepressant ActivityIncreased binding affinity at 5HT1A receptor
NeuroprotectionInhibition of neurodegeneration processes
Synthetic MethodsUtilization of Pictet–Spengler reaction
SAR StudiesModifications lead to enhanced biological activity

Mécanisme D'action

The mechanism of action of (1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)amine dihydrochloride involves its interaction with various molecular targets. It can inhibit enzymes, modulate receptor activity, and interact with DNA . The compound’s effects are mediated through pathways involving neurotransmitter systems, oxidative stress, and cellular signaling .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Tetrahydroisoquinoline derivatives exhibit diverse pharmacological activities depending on their substituents and stereochemistry. Below is a detailed comparison of (1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)amine dihydrochloride with analogous compounds:

Functional Group Impact on Bioactivity
Compound Substituents Ionization State Pharmacological Relevance
Target Compound (CAS 58143-00-3) 1-(Aminomethyl) Dihydrochloride salt Intermediate for charged bioactive molecules
MM0081.28 4,6-Dihydroxy, 1-(hydroxymethyl), N-methyl Hydrochloride salt Quality control standard
Solifenacin Intermediate 1-Phenyl Free base Precursor to lipophilic therapeutics

Key Observations :

  • Solubility: The dihydrochloride salt form of the target compound offers superior aqueous solubility compared to non-salt analogs like MM0081.29 or solifenacin intermediates.
  • Stereochemical Sensitivity : Enantiomeric purity is critical for analogs like MM0081.28 and solifenacin intermediates, as demonstrated by resolution methods using tartaric acid .

Activité Biologique

(1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)amine dihydrochloride is a compound derived from the tetrahydroisoquinoline (THIQ) scaffold, which has garnered significant attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinolines are a class of alkaloids known for their wide range of biological activities, including neuroprotective, anti-inflammatory, and antitumor effects. The parent compound, THIQ, and its derivatives have been studied extensively for their interactions with various neurotransmitter systems and their potential in treating neurodegenerative diseases.

Neuroprotective Effects

Research indicates that THIQ derivatives exhibit neuroprotective properties. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to protect against neurotoxicity induced by substances like MPTP and rotenone in animal models. This protection is attributed to its ability to modulate dopamine metabolism and reduce oxidative stress in neuronal cells .

Antidepressant Potential

The compound has been evaluated for its antidepressant-like effects. Studies have demonstrated that modifications in the THIQ structure can enhance binding affinity to serotonin receptors (5-HT1A), which are crucial in mood regulation. For example, a derivative of THIQ showed an 18-fold increase in binding affinity to the 5-HT1A receptor compared to its predecessors .

Anti-addictive Properties

In preclinical studies involving cocaine self-administration in rats, 1MeTIQ exhibited significant anti-addictive properties. It was found to alter dopamine signaling pathways associated with addiction behaviors .

Structure-Activity Relationship (SAR)

The SAR studies of THIQ derivatives suggest that specific substitutions on the isoquinoline ring can profoundly influence biological activity. For example:

Compound Modification Binding Affinity (5-HT1A) Activity
THIQNoneBaselineNeuroprotective
1MeTIQMethyl groupIncreasedNeuroprotective & Anti-addictive
Modified THIQVarious aryl substitutionsUp to 18-fold increaseAntidepressant

This table summarizes how structural modifications can lead to enhanced biological activities.

Case Studies

Several studies have highlighted the efficacy of THIQ derivatives in various models:

  • Neuroprotection Against MPTP : In rodent models, administration of 1MeTIQ reduced MPTP-induced dopaminergic neuron loss by modulating oxidative stress pathways.
  • Antidepressant Activity : In forced swim tests, THIQ derivatives demonstrated reduced immobility time compared to controls, indicating potential antidepressant effects linked to serotonergic modulation.
  • Anti-addictive Behavior : In studies with cocaine self-administration paradigms, THIQ analogs significantly reduced drug-seeking behavior in rats.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.